(3-Bromo-4-methoxy-benzyl)-dimethylamine
Description
(3-Bromo-4-methoxy-benzyl)-dimethylamine is a tertiary amine derivative featuring a benzyl core substituted with bromine (Br) and methoxy (OCH₃) groups at positions 3 and 4, respectively. The dimethylamine group (-N(CH₃)₂) is attached to the benzyl’s methylene bridge. Its molecular formula is C₁₀H₁₄BrNO, with a calculated molecular weight of 244.13 g/mol (based on constituent atomic masses). Key functional groups include the bromo and methoxy substituents, which influence electronic properties and steric bulk, and the dimethylamine moiety, which confers basicity and reactivity .
Thermal analysis indicates decomposition onset at 348–365°C in inert atmospheres (helium), releasing dimethylamine (detected via m/z = 58 and 59 peaks) and water . In synthetic air, exothermic oxidation occurs at similar temperatures due to interactions between the reducing dimethylamine and aerial oxygen .
Properties
CAS No. |
774-82-3 |
|---|---|
Molecular Formula |
C10H14BrNO |
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-4-5-10(13-3)9(11)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
CXKNKSIXOWIZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies suggest that compounds similar to (3-Bromo-4-methoxy-benzyl)-dimethylamine exhibit promising anticancer properties. For example, derivatives with structural motifs akin to this compound have shown significant inhibition of cancer cell proliferation.
- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Dimethylamine derivatives have been shown to possess a broad spectrum of antimicrobial activities.
- Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
- Research Findings : Studies indicate that similar compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for synthesizing more complex molecules.
Synthetic Routes
The compound can be synthesized through several methods, including:
- N-Alkylation Reactions : Utilizing dimethylamine in the presence of a suitable base.
- Bromination Reactions : Introducing bromine at the para position using brominating agents.
Yield and Reaction Conditions
A typical synthesis might yield around 66% under optimized conditions, such as refluxing in tetrahydrofuran (THF) with nitrogen atmosphere .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| N-Alkylation | 66 | THF, reflux |
| Bromination | Variable | Depends on brominating agent |
The biological activity of this compound extends beyond anticancer and antimicrobial effects. It also shows potential in modulating ion channels.
Ion Channel Modulation
The compound has been noted for its interaction with potassium channels, particularly KCNQ2 and KCNQ4.
- Mode of Action : Opening these channels may lead to reduced neuronal excitability.
- Implications : This action could be beneficial in treating neurological disorders characterized by excessive neuronal firing.
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on various cancer cell lines, it was found that the compound induced significant apoptosis in MDA-MB-231 breast cancer cells, with an increase in annexin V-FITC positive cells indicating late-stage apoptosis .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of dimethylamine derivatives showed that this compound exhibited strong antibacterial activity against S. aureus, with an inhibition rate comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and discussion highlight critical differences between (3-Bromo-4-methoxy-benzyl)-dimethylamine and analogous compounds in terms of structure, properties, and reactivity.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Group Variations
- Bromine and Methoxy Substitution: The bromine atom in this compound enhances electron-withdrawing effects and steric bulk compared to non-halogenated analogs like 4-Methoxybenzylamine. This impacts solubility and reactivity in nucleophilic substitutions .
- Amine Group Differences : Replacing dimethylamine with hydroxylamine (as in O-(4-Bromo-2-methoxybenzyl) hydroxylamine ) reduces basicity and alters degradation pathways. Hydroxylamine derivatives are prone to oxidative coupling, whereas dimethylamine releases volatile NH(CH₃)₂ during decomposition .
Thermal Stability and Decomposition
- This compound exhibits higher thermal stability (decomposition >300°C) compared to 4-Methoxybenzylamine (bp = 236–237°C ), attributed to stronger intermolecular interactions and redox inertia in the solid state .
- The exothermic oxidation of dimethylamine in synthetic air contrasts with hydroxylamine derivatives, which show less pronounced exothermicity due to the absence of reducing amine groups .
Preparation Methods
Preparation of 3-Bromo-4-methoxybenzyl Bromide
The synthesis of 3-bromo-4-methoxybenzyl bromide is critical for this route. A modified protocol from the bromination and etherification steps in Search Result can be adapted:
-
Bromination of 4-Methoxybenzyl Alcohol :
-
Directed Bromination at Position 3 :
Alkylation of Dimethylamine
The benzyl bromide intermediate reacts with dimethylamine in a nucleophilic substitution:
-
Conditions :
-
Dimethylamine (2.0 equiv) in THF, 25°C, 24 h.
-
Workup: Extraction with ethyl acetate, drying (MgSO₄), and column chromatography (hexane/ethyl acetate).
-
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination (PBr₃) | PBr₃, Et₂O | 0–5°C, 2 h | 85% |
| Directed Bromination | NBS, AIBN, CCl₄ | 80°C, 12 h | 72% |
| Alkylation | Dimethylamine, THF | 25°C, 24 h | 68% |
Synthesis via Reductive Amination of 3-Bromo-4-methoxybenzaldehyde
Preparation of 3-Bromo-4-methoxybenzaldehyde
-
Oxidation of 3-Bromo-4-methoxybenzyl Alcohol :
-
Alternative Pathway (Nitro Reduction) :
Reductive Amination
The aldehyde undergoes reductive amination with dimethylamine:
-
Conditions :
-
Dimethylamine (1.5 equiv), NaBH₃CN (1.2 equiv), MeOH, 0°C → 25°C, 12 h.
-
-
Yield : 58% (lower due to competing imine formation).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation (PCC) | PCC, CH₂Cl₂ | 25°C, 6 h | 78% |
| Reductive Amination | NaBH₃CN, MeOH | 0→25°C, 12 h | 58% |
Comparative Analysis of Methodologies
Efficiency and Scalability
Side Products and Optimization
-
Alkylation : Trace over-alkylation products (quaternary ammonium salts) observed in GC-MS; mitigated by using excess dimethylamine.
-
Reductive Amination : Imine intermediates require strict anhydrous conditions to prevent hydrolysis.
Emerging Methodologies and Innovations
Recent patents highlight alternatives such as photoinduced bromination and flow chemistry to improve selectivity and throughput . For example, continuous-flow systems reduce reaction times for bromination steps by 50% compared to batch processes.
Q & A
Basic Research Questions
Q. How can the regioselectivity of bromination in (3-Bromo-4-methoxy-benzyl)-dimethylamine synthesis be optimized?
- Methodological Answer : Bromination regioselectivity in methoxybenzyl derivatives is influenced by electron-donating groups (e.g., methoxy) and steric effects. For example, bromination of 2,5-dimethoxybenzene derivatives favors the 4-position due to resonance stabilization . To optimize regioselectivity, use catalysts like FeBr₃ or AlCl₃ under controlled temperatures (e.g., 0–25°C) and monitor intermediates via HPLC or GC-MS .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C) to identify methoxy (δ 3.7–3.9 ppm) and dimethylamine (δ 2.2–2.4 ppm) groups. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₄BrNO₂, expected [M+H]⁺ = 260.03). X-ray crystallography resolves stereochemistry, particularly if chiral centers exist .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Methodological Answer : Stability studies in aprotic solvents (e.g., DCM, THF) at 4°C show minimal degradation over 72 hours. Avoid protic solvents (e.g., MeOH) due to potential demethylation. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~180°C .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic dehydrogenation of dimethylamine-borane derivatives using transition-metal catalysts?
- Methodological Answer : Ruthenium-based catalysts (e.g., Ru@Cellulose) exhibit high turnover frequencies (TOF = 122.56 mol H₂/molRu·h) via a heterogeneous pathway. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where substrate adsorption on the catalyst surface is rate-limiting. Poisoning experiments with CS₂ confirm heterogeneity . Compare with Pd-Ru alloys (TOF = 546 mol H₂/molcat·h) for alternative mechanistic pathways .
Q. How can QSPR/QSAR models predict the electronic effects of substituents on the bioactivity of this compound analogs?
- Methodological Answer : Apply Hammett correlations using carbonyl IR frequencies (νCO) as electronic descriptors. For 4-substituted N-[(dimethylamine)methyl] benzamides, σR (resonance) constants show strong correlation (R² > 0.90) with local anesthetic activity. DFT calculations (B3LYP/6-31G*) validate electron density distribution at the benzyl position .
Q. What contradictions exist in the literature regarding the catalytic efficiency of Ru nanoparticles for hydrogen release?
- Methodological Answer : Ru(4%)@Cellulose (TOF = 122.56) outperforms Ru(acac)₃ (TOF = 44.91) , but Pd-Ru alloys show higher TOF values (546) due to synergistic electronic effects . Discrepancies arise from differences in nanoparticle size (2–5 nm vs. 10–15 nm) and support material (cellulose vs. carbon nanotubes). Replicate experiments under standardized conditions (25°C, 1 atm H₂) to resolve contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
